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2-(Naphthalen-2-yl)propanoic acid

Cat. No.: B3046996
CAS No.: 13350-60-2
M. Wt: 200.23 g/mol
InChI Key: DKVIPUUJSKIQFZ-UHFFFAOYSA-N
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Description

Historical Trajectory of Naphthalene-Based Carboxylic Acids in Chemical Science

The story of naphthalene-based carboxylic acids is rooted in the broader history of naphthalene (B1677914) chemistry. Naphthalene (C10H8), a crystalline white solid, was first discovered in 1819 from coal tar, the most abundant single component of which is naphthalene. ekb.egwikipedia.org Its structure, consisting of two fused benzene (B151609) rings, was determined by Michael Faraday in 1826. ekb.eg For much of the 19th and early 20th centuries, naphthalene's primary industrial use was in the synthesis of phthalic anhydride (B1165640) and as a precursor for synthetic dyes. wikipedia.org

The exploration of naphthalene derivatives for therapeutic purposes gained momentum in the mid-20th century, leading to the development of various pharmacologically active compounds. ekb.eg A significant milestone in this trajectory was the emergence of arylpropionic acids as a major class of NSAIDs. The synthesis of 2-(Naphthalen-2-yl)propanoic acid in its racemic form was first reported in a 1968 patent from the Syntex Corporation. acs.org

Subsequent research focused on resolving the enantiomers, as it was discovered that the anti-inflammatory activity resides almost exclusively in the (+)-S-enantiomer. gpatindia.com This led to the market introduction of Naproxen (B1676952) (as Naprosyn) in 1976 as a prescription drug. proteopedia.orgdrugbank.com Its sodium salt, naproxen sodium, was introduced in 1980 under the brand name Anaprox. proteopedia.org In 1994, the U.S. Food and Drug Administration (FDA) approved its use in lower doses for over-the-counter (OTC) sale, solidifying its place as a staple in pain and inflammation management. wikipedia.orgdrugbank.com The development of Naproxen is a classic example of the successful application of structure-activity relationship principles in drug design, evolving from the foundational chemistry of naphthalene.

Key Milestones Year Significance
Discovery of Naphthalene1819Isolated from coal tar, providing a new chemical scaffold. ekb.eg
Determination of Naphthalene's Formula1826Michael Faraday determined the chemical formula as C10H8. ekb.eg
First Patent for Racemic Naproxen1968Syntex Corporation reports the initial synthesis. acs.org
Market Introduction of Naprosyn1976The prescription drug Naproxen becomes available. proteopedia.orgdrugbank.com
Market Introduction of Anaprox1980The sodium salt, naproxen sodium, is released. proteopedia.org
FDA Approval for OTC Use1994Naproxen becomes available over-the-counter as Aleve. wikipedia.orgdrugbank.com

Structural Significance of the this compound Scaffold

The pharmacological activity of this compound is intrinsically linked to its specific molecular architecture. The structure is composed of a naphthalene ring system to which a propanoic acid moiety is attached at the second position.

Naphthalene Core: This bicyclic aromatic system provides a large, rigid, and lipophilic (fat-soluble) scaffold. This lipophilicity is crucial for the molecule's ability to traverse biological membranes and reach its site of action within cells. gpatindia.com

Propanoic Acid Group: The carboxylic acid (-COOH) group is the key functional component, or pharmacophore. It is this acidic group that interacts with the active site of the COX enzymes. Specifically, it forms hydrogen bonds with key amino acid residues, such as Arginine 120 and Tyrosine 355, within the enzyme's binding pocket, leading to inhibition. proteopedia.org

Chirality: The alpha-carbon of the propanoic acid group is a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Research has definitively shown that the (S)-enantiomer is responsible for the therapeutic, anti-inflammatory effects, while the (R)-enantiomer is significantly less active. gpatindia.com

Substitution at Position 6: In Naproxen, a methoxy (B1213986) (-OCH3) group is present at the 6-position of the naphthalene ring. Structure-activity relationship (SAR) studies have demonstrated that small, lipophilic groups at this position enhance the compound's potency. gpatindia.com The 2-naphthylpropionic acid derivatives have been found to be more active than their acetic acid counterparts. gpatindia.com

The combination of the bulky, nonpolar naphthalene group and the polar, reactive carboxylic acid group creates a molecule with the precise characteristics needed to bind effectively and specifically to the active site of COX enzymes. proteopedia.org

Chemical and Physical Properties
IUPAC Name (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Synonyms Naproxen, 2-(6-Methoxynaphthalen-2-yl)propanoic acid
Molecular Formula C14H14O3 nih.gov
Molar Mass 230.26 g/mol
CAS Number 22204-53-1 nih.gov
Melting Point 153-155 °C

Research Imperatives and Interdisciplinary Relevance

While this compound is a mature compound in the pharmaceutical landscape, it continues to be a focal point of intensive research, demonstrating significant interdisciplinary relevance.

Medicinal Chemistry and Pharmacology: A primary research imperative is the development of derivatives with improved safety profiles. The free carboxylic acid group, while essential for activity, is also associated with gastrointestinal side effects. dovepress.com To mitigate this, researchers are actively designing and synthesizing new analogues and prodrugs. Examples include amide and ester derivatives, as well as compounds like NO-naproxen, which incorporates a nitric oxide-releasing moiety to enhance gastrointestinal tolerability. dovepress.comnih.gov Furthermore, linking the naproxen scaffold to other chemical groups aims to increase selectivity for the COX-2 enzyme over COX-1, which could further reduce side effects. uomustansiriyah.edu.iq

Oncology and Virology: The role of chronic inflammation in cancer progression has prompted investigations into the anti-tumor potential of NSAIDs. researchgate.net Research has explored naproxen derivatives for their inhibitory effects against cancer cell lines, such as colon and breast cancer. dovepress.comresearchgate.net Additionally, some studies have suggested that naproxen could be a promising lead compound for developing novel antiviral agents, including against the influenza A virus. dovepress.com

Materials Science and Analytical Chemistry: Beyond pharmacology, the naphthalene scaffold has found novel applications. For instance, naproxen has been utilized in the development of turn-on chemiluminescent probes for quantifying sulfate (B86663) radicals in wastewater treatment processes, showcasing its utility in environmental and analytical chemistry. acs.org

Environmental Science: The widespread use of this compound has led to its emergence as an environmental contaminant found in aquatic environments, particularly in hospital wastewater. patsnap.com This has spurred research into its occurrence, environmental fate, and the development of effective removal methods from water sources. patsnap.com

The enduring relevance of the this compound scaffold lies in its versatility. It serves not only as an effective therapeutic agent in its own right but also as a valuable building block for creating new molecules with diverse biological activities and applications across multiple scientific disciplines. ekb.egacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B3046996 2-(Naphthalen-2-yl)propanoic acid CAS No. 13350-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVIPUUJSKIQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-60-2
Record name 2-Naphthaleneactic acid, alpha-methyl-
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Record name 2-(naphthalen-2-yl)propanoic acid
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Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl Propanoic Acid and Its Analogues

Established Synthetic Routes to 2-(Naphthalen-2-yl)propanoic Acid

This compound, a well-known non-steroidal anti-inflammatory drug (NSAID), is synthesized through various established routes. These methods primarily involve the functionalization of naphthalene (B1677914) and the subsequent construction of the propanoic acid side chain.

Approaches Involving Naphthalene Functionalization

A common starting point for the synthesis of this compound is the Friedel-Crafts acylation of a naphthalene derivative. For instance, 2-methoxynaphthalene (B124790) can be acylated to introduce a substituent at the C-6 position, yielding a ketone intermediate like 2-acetyl-6-methoxynaphthalene. google.com This ketone then serves as a precursor for further modifications to build the propanoic acid moiety.

Another approach involves starting with 2,6-diisopropylnaphthalene, which can be selectively oxidized to introduce the desired functionality. google.com This method provides an alternative pathway to key intermediates for the synthesis. The use of 1-chloro-2-methoxynaphthalene (B175985) as a starting material in a Friedel-Crafts reaction with propionyl chloride has also been reported, offering advantages in terms of yield and reaction time. google.com

General Propanoic Acid Side Chain Construction

Once the naphthalene core is appropriately functionalized, various methods can be employed to construct the propanoic acid side chain. A prevalent method involves the conversion of the acetyl group, introduced via Friedel-Crafts acylation, into the propanoic acid. This can be achieved through a series of reactions, including haloform reaction or rearrangement reactions.

A patented industrial synthesis technique describes the reaction of 2-propionyl-6-methoxynaphthalene with a diol (such as neopentyl glycol or ethylene (B1197577) glycol) to form a ketal. patsnap.comgoogle.com This is followed by an α-bromination, a rearrangement reaction to open the ring, and finally, hydrolysis and acidification to yield the desired DL-2-(naphthalen-2-yl)propanoic acid (racemic naproxen). patsnap.comgoogle.com

Another synthetic strategy involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with methanol (B129727), followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. mdpi.com This intermediate can then be further reacted to produce derivatives. mdpi.com

Industrial Production Methodologies and Optimization

The industrial synthesis of this compound, commercially known as naproxen (B1676952), has been a subject of extensive research to develop efficient, economical, and environmentally friendly processes. researchgate.net The initial commercial production by Syntex in the 1970s utilized beta-naphthol as a raw material. researchgate.net

A significant industrial method involves the resolution of racemic this compound using the Pope-Peachy method, which allows for a high yield of the desired (S)-enantiomer. researchgate.net This method often employs a chiral amine to form diastereomeric salts, which can be separated. udel.edu Industrial processes also focus on the recovery and recycling of reagents, such as the N-alkylglucamine used in the resolution process, to improve cost-effectiveness. researchgate.net

Major pharmaceutical ingredient manufacturers have established large-scale production facilities with capacities exceeding 1500 metric tons per year. drreddys.com Continuous efforts are made to optimize these processes by backward integrating the supply chain for key starting materials and diversifying raw material sourcing to ensure sustainable production. drreddys.com The optimization of reaction conditions, such as temperature and the use of specific catalysts like aluminum trichloride (B1173362) in Friedel-Crafts reactions, is crucial for maximizing yield and purity in an industrial setting. google.com

Starting MaterialKey IntermediatesFinal ProductReference
2-Methoxynaphthalene2-Acetyl-6-methoxynaphthalene2-(6-Methoxy-2-naphthyl)propanoic acid google.com
2-Propionyl-6-methoxynaphthaleneKetal, Bromo ketalDL-2-(Naphthalen-2-yl)propanoic acid patsnap.comgoogle.com
1-Chloro-2-methoxynaphthalene1-(5-Chloro-6-methoxy-2-naphthyl)-1-propanoneS(+)-2-(6-Methoxy-2-naphthyl)-propionic acid google.com
Beta-naphtholVariousNaproxen researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The therapeutic activity of this compound resides primarily in the (S)-enantiomer, known as naproxen. udel.edu Therefore, obtaining the enantiomerically pure form is of paramount importance. This can be achieved either through enantioselective synthesis, which directly produces the desired enantiomer, or by resolving a racemic mixture.

Strategies for Chiral Resolution of Racemic Mixtures

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. advanceseng.com This process involves converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. advanceseng.comlibretexts.org

Diastereomeric Salt Formation and Crystallization

A common and effective method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts with a chiral amine. libretexts.org The racemic acid is reacted with an enantiomerically pure chiral amine, resulting in a mixture of two diastereomeric salts. libretexts.orglibretexts.org

For instance, racemic this compound can be resolved by reacting it with a chiral amine. udel.edu The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the acid can be recovered by acidification. libretexts.org

Racemic MixtureChiral Resolving AgentMethodResultReference
DL-2-(Naphthalen-2-yl)propanoic acidChiral AmineDiastereomeric Salt FormationSeparation of (S)- and (R)-enantiomers udel.edu
(S)-Naproxencis-1-Amino-2-indanolDiastereomeric Salt FormationFormation of diastereomeric salts for analysis acs.orgacs.org
Racemic Ibuprofen(S)-(-)-α-Methylbenzylamine (S-MBA)Diastereomeric Salt FormationSeparation of enantiomers advanceseng.com
Kinetic Resolution via Enantioselective Esterification

Kinetic resolution is a key strategy for separating enantiomers of racemic mixtures. In the context of this compound, also known as naproxen, and its analogues, enantioselective esterification is a widely employed method. This process involves the differential rate of esterification between the two enantiomers of the racemic acid (or a related alcohol precursor) with a chiral resolving agent, often in the presence of a catalyst. One enantiomer reacts faster, leading to its conversion into an ester, while the other remains largely unreacted. This allows for the separation of the esterified and unesterified forms.

A notable example involves the kinetic resolution of racemic 2-hydroxyalkanoates, which are precursors to chiral 2-alkoxyalkanoates, through an enantioselective mixed-anhydride method. nih.gov This protocol utilizes achiral 2,2-diarylacetic acids with bulky carboxylic anhydrides, such as pivalic anhydride (B1165640), and a chiral acyl-transfer catalyst like (+)-(R)-benzotetramisole ((R)-BTM). nih.gov This combination effectively produces (S)-2-hydroxyalkanoates and (R)-2-acyloxyalkanoates from the racemic starting material with high selectivity factors (s-values ranging from 47 to 202). nih.gov The process works through a transacylation mechanism to generate mixed anhydrides, and the stereochemical outcome is directed by the chiral catalyst. nih.gov

The efficiency of kinetic resolution via enantioselective esterification is often evaluated by the enantiomeric excess (ee) of the products and the conversion rate. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers, is a critical parameter. A high s-value indicates a more efficient resolution.

Table 1: Examples of Kinetic Resolution via Enantioselective Esterification

Racemic SubstrateChiral Catalyst/ReagentProduct 1 (Enantiomer, ee)Product 2 (Enantiomer, ee)Selectivity Factor (s)
2-Hydroxyalkanoates(+)-(R)-Benzotetramisole / Pivalic Anhydride(S)-2-Hydroxyalkanoates(R)-2-Acyloxyalkanoates47-202 nih.gov

Asymmetric Synthetic Approaches to Enantiopure Forms

The direct synthesis of a single, desired enantiomer, known as asymmetric synthesis, is often more efficient than resolving a racemic mixture. Several advanced methodologies have been developed for the asymmetric synthesis of this compound and its analogues.

Organocatalytic Methodologies

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric synthesis. For instance, extremely active organocatalysts have been shown to enable highly enantioselective additions of allyltrimethylsilane (B147118) to aldehydes. mpg.de Confined acids, a type of organocatalyst, can catalyze asymmetric single aldolizations of acetaldehyde (B116499) enolates. mpg.de While not directly synthesizing naproxen, these methodologies demonstrate the potential of organocatalysis to create chiral centers with high stereocontrol, which is applicable to the synthesis of naproxen precursors. The development of strong and confined acid catalysts has been shown to impart stereocontrol over non-classical carbocations, a fundamental concept in achieving high enantioselectivity. mpg.de

Heterogeneous Catalysis in Stereoselective Transformations (e.g., Heteropolyacids)

Heterogeneous catalysts are materials that are in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. While specific examples utilizing heteropolyacids for the direct asymmetric synthesis of this compound are not extensively detailed in the provided results, the broader application of heterogeneous catalysis in stereoselective synthesis is well-established. mpg.de Research in this area includes the development of catalyst systems for various stereoselective reactions, such as ring-closing alkyne metathesis, which can be applied to the synthesis of complex chiral molecules. mpg.de The principles of designing and applying heterogeneous catalysts for stereocontrol are an active area of research with potential for developing more sustainable and efficient syntheses of enantiopure profens.

Stereoselective Enzymatic Transformations

Enzymes are highly efficient and selective biocatalysts that can be used for a variety of chemical transformations, including the synthesis of enantiopure compounds. Enzymatic kinetic resolution is a common application where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. nih.gov For example, lipases are frequently used for the enantioselective esterification or hydrolysis of esters of profens. This approach is valuable for producing enantiomerically pure forms of compounds like this compound. The use of enzymes offers mild reaction conditions and high stereoselectivity, making it an attractive green chemistry approach. nih.gov

Table 2: Overview of Asymmetric Synthetic Approaches

MethodologyCatalyst TypeKey PrinciplePotential Application to Naproxen Synthesis
OrganocatalysisSmall organic molecules (e.g., confined acids)Enantioselective bond formation through activation of substrates. mpg.deAsymmetric alkylation or arylation of a propanoic acid precursor.
Heterogeneous CatalysisSolid-phase catalysts (e.g., heteropolyacids)Shape-selective catalysis within a defined catalyst structure. mpg.deEnantioselective hydrogenation or oxidation on a chiral solid support.
Stereoselective Enzymatic TransformationsEnzymes (e.g., lipases)High substrate and stereospecificity of the enzyme's active site. nih.govKinetic resolution of racemic naproxen or its esters.

Derivatization and Functionalization Reactions of this compound

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations. nih.govresearchgate.net These modifications are often performed to alter the compound's physicochemical properties or to create new derivatives with different biological activities.

One of the most common reactions is the conversion of the carboxylic acid to its corresponding ester or amide. For instance, naproxen can be reacted with thionyl chloride to form naproxenoyl chloride, which is a highly reactive intermediate. researchgate.net This acyl chloride can then be reacted with various amines, such as those containing a pyrazole (B372694) moiety, to yield a series of pyrazolecarboxamides. researchgate.net Similarly, reaction with amino acid esters can produce naproxen-amino acid conjugates. dovepress.com

Another important transformation is the reaction with hydrazines. Naproxenoyl hydrazide can be synthesized and subsequently reacted with various electrophiles to create a diverse library of derivatives. researchgate.net Furthermore, the carboxylic acid can be condensed with amino acids using coupling agents, or converted to an isothiocyanate and then reacted with amino acids to form thioureido derivatives. dovepress.com

The carboxylic acid group can also be deprotonated to form a carboxylate salt. nih.gov This change in the functional group affects the molecule's spectroscopic properties, as seen in IR spectroscopy where the characteristic C=O stretching band of the carboxylic acid disappears and is replaced by antisymmetric and symmetric carboxylate stretching bands. nih.gov

A simple and practical derivatization procedure involves reacting carboxylic acids with reagents like 2-hydrazinopyridine (B147025) (HP) or 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This derivatization is particularly useful for enhancing the detection of these acids in analytical techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov

Table 3: Chemical Transformations of the Carboxylic Acid Moiety of this compound

Reagent(s)Intermediate/Product TypeReference
Thionyl Chloride, then AmineAmide researchgate.net
Thionyl Chloride, then Amino Acid EsterEster-Amide Conjugate dovepress.com
Hydrazine HydrateHydrazide researchgate.netdovepress.com
Isothiocyanate Formation, then Amino AcidThioureido Amino Acid dovepress.com
Base (e.g., NaOH)Carboxylate Salt nih.gov
2-Picolylamine, 2,2'-Dipyridyl Disulfide, TriphenylphosphinePicolylamine Derivative (for LC-MS/MS) nih.gov

Electrophilic and Nucleophilic Modifications of the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609) due to the lower delocalization energy of the fused-ring system. libretexts.org The position of substitution on a naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the nature of the substituents already present. libretexts.orgyoutube.com

For this compound, the propanoic acid side chain at the C-2 position is an electron-withdrawing group, which deactivates the ring to which it is attached towards electrophilic attack. Therefore, electrophilic substitution is expected to occur on the other ring. The primary positions for electrophilic attack, such as nitration and halogenation, would be the C-5 and C-8 positions, which are the α-positions of the unsubstituted ring and are sterically accessible. youtube.comyoutube.com

Electrophilic Substitution Reactions:

Common electrophilic substitution reactions applicable to the naphthalene core include:

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, this reaction introduces a nitro group onto the naphthalene ring. youtube.comyoutube.com For a 2-substituted naphthalene, nitration generally yields a mixture of products with substitution occurring on the unsubstituted ring. google.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid or in a suitable solvent lead to the formation of bromo- or chloro-naphthalenes. youtube.comsciencemadness.org The α-positions are generally favored under kinetic control. youtube.com

Friedel-Crafts Acylation: This reaction, involving an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride, introduces an acyl group. The solvent can play a crucial role in determining the position of substitution (α vs. β). libretexts.orgrsc.orgmyttex.net For 2-substituted naphthalenes, acylation often occurs at the 6-position of the substituted ring, which is para to the existing substituent. stackexchange.com

Table 1: General Electrophilic Substitution Reactions on Naphthalene
ReactionReagents and ConditionsMajor Product(s)Reference(s)
NitrationConc. HNO₃, Conc. H₂SO₄1-Nitronaphthalene youtube.comyoutube.com
SulfonationConc. H₂SO₄, 80°CNaphthalene-1-sulfonic acid (kinetic product) youtube.comwordpress.com
SulfonationConc. H₂SO₄, 160°CNaphthalene-2-sulfonic acid (thermodynamic product) youtube.comwordpress.com
BrominationBr₂, CCl₄1-Bromonaphthalene youtube.com
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, in CS₂1-Acetylnaphthalene libretexts.org
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, in Nitrobenzene2-Acetylnaphthalene libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is less common for unsubstituted naphthalenes and typically requires a leaving group (like a halogen) and the presence of strong electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.comyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com In the context of this compound derivatives, a leaving group would need to be first introduced via electrophilic substitution (e.g., halogenation). The carboxylic acid group itself is electron-withdrawing and would activate the ring towards nucleophilic attack, particularly at positions ortho and para to its attachment point, should a suitable leaving group be present.

Cascade Annulation and C-H Activation Strategies for Naphthalene Carboxylic Acids

Modern synthetic methods are increasingly focused on efficiency and atom economy, with cascade (or domino) reactions and direct C-H activation being at the forefront. These strategies allow for the construction of complex molecular architectures, such as substituted naphthalene carboxylic acids, in fewer steps.

C-H Activation/Arylation:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of aromatic compounds. For naphthalene carboxylic acid derivatives, the carboxylic acid group can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho position. However, regioselectivity can be controlled to target other positions, such as the more sterically remote C8 position of 1-naphthoic acid derivatives, by using specific ligands and reaction conditions. rsc.org This approach avoids the need for pre-functionalized starting materials like halogenated naphthalenes.

Table 2: Palladium-Catalyzed C-H Arylation of Naphthalene Carboxylic Acid Derivatives
SubstrateCoupling PartnerCatalyst/Ligand/ReagentsProductReference(s)
1-Naphthoic acid derivativeAryl iodidePd(OAc)₂, Ag₂CO₃, HFIPC8-arylated 1-naphthoic acid derivative rsc.org
Aniline (B41778) carbamateAryl diazonium saltPd(TFA)₂, Methanol, room temp.Ortho-arylated aniline carbamate acs.org
(Diisopropylphosphoryl)biphenylAryl halidePalladium catalystC-H arylated biphenyl (B1667301) derivative rsc.org
Propionic acid2-BromonaphthalenePalladium catalyst, silylating agent, ZnF₂α-arylated propionic acid nih.gov

Cascade Annulation Reactions:

Cascade annulation reactions build the naphthalene ring system through a sequence of intramolecular and intermolecular bond-forming events in a single pot. These reactions can be catalyzed by various transition metals, such as rhodium and palladium. For instance, rhodium(II) carboxylates have been shown to be effective catalysts in various organic transformations. nih.gov Rhodium-catalyzed annulation reactions of simpler carboxylic acids with alkynes or other coupling partners can provide access to complex heterocyclic and polycyclic structures. acs.orgyoutube.com Similarly, palladium-catalyzed annulation of imidazopyridines with 2-halobenzoic acids demonstrates a [3+2] annulation strategy to construct ring-fused systems. acs.org While direct examples for the synthesis of this compound via this method are specific, the general principles are applicable for the construction of substituted naphthalene carboxylic acids.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These derivatives are often synthesized as prodrugs to modify the physicochemical properties of the parent compound. The synthesis of amides and esters of the closely related naproxen is well-documented. nih.gov

Esterification:

Ester derivatives can be readily prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. banglajol.info This is a reversible reaction, and driving it to completion often involves using an excess of the alcohol or removing the water formed during the reaction. banglajol.info Lipase-catalyzed enantioselective transesterification has also been employed for the synthesis of specific ester prodrugs, offering a high degree of stereochemical control. nih.gov

Table 3: Synthesis of Ester Derivatives of Naproxen
AlcoholCatalyst/ConditionsProductYieldReference(s)
MethanolConc. H₂SO₄, Reflux (80°C), 2-4hMethyl 2-(6-methoxynaphthalen-2-yl)propanoate- banglajol.info
EthanolConc. H₂SO₄, Reflux (80°C), 2-4hEthyl 2-(6-methoxynaphthalen-2-yl)propanoate- banglajol.info
Isopropyl alcoholConc. H₂SO₄, Reflux (80°C), 2-4hIsopropyl 2-(6-methoxynaphthalen-2-yl)propanoate- banglajol.info
2-N-MorpholinoethanolLipase, Isooctane, 37°C(S)-Naproxen 2-N-morpholinoethyl ester- nih.gov

Amide Formation:

Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride. The acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. derpharmachemica.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. A novel method involves the synthesis of a (S)-naproxen benzotriazole (B28993) ester, which then acts as a chiral derivatizing reagent for the formation of diastereomeric amides with various amines under microwave irradiation. aip.org

Table 4: Synthesis of Amide Derivatives of Naproxen
AmineMethod/ReagentsProductReference(s)
Amino pyridinesFrom naproxenoyl chlorideNaproxen-amide derivatives derpharmachemica.com
(RS)-Salbutamol(S)-Naproxen benzotriazole ester, Microwave irradiationDiastereomeric amides of (RS)-Salbutamol aip.org
Various amino acidsFrom naproxol (B1225773) isothiocyanateSubstituted naproxol thioureido amino acids nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of 2-(Naphthalen-2-yl)propanoic acid at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed molecular map can be constructed.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system typically appear as a complex series of multiplets in the aromatic region (approximately 7.4-7.9 ppm). The specific chemical shifts and coupling patterns are influenced by the anisotropic effect of the fused aromatic rings. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The methine proton (-CH) on the propanoic acid moiety would likely be a quartet, coupled to the adjacent methyl protons. The methyl group (-CH₃) protons would, in turn, appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton GroupPredicted Chemical Shift (ppm)Splitting Pattern
Naphthalene-H~ 7.4 - 7.9Multiplet
Carboxyl-H> 10Singlet (broad)
Methine-CH~ 3.8Quartet
Methyl-CH₃~ 1.6Doublet

Infrared and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used to confirm the molecular structure and mass of this compound.

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. Key expected absorption bands for this compound include a very broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp and strong C=O (carbonyl) stretch (around 1700 cm⁻¹), C-O stretching and O-H bending vibrations, as well as C=C stretching bands for the aromatic naphthalene ring.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Under electrospray ionization (ESI), the compound can be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula, C₁₃H₁₂O₂.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺201.0910
[M+Na]⁺223.0729
[M-H]⁻199.0764
[M+NH₄]⁺218.1175

Chromatographic Separation for Enantiomeric Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers, which is critical as the molecule contains a chiral center.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, separating and quantifying its enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Commonly used CSPs for the separation of profen-class compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately determined.

Other Advanced Chromatographic Methods (e.g., HPTLC, TLC)

High-Performance Thin-Layer Chromatography (HPTLC) and traditional Thin-Layer Chromatography (TLC) are valuable tools for assessing the purity of this compound and for impurity profiling. nih.gov HPTLC offers significant advantages over TLC, including higher resolution, greater sensitivity, and improved quantification capabilities due to smaller particle sizes of the stationary phase and automated application and detection steps. nih.govsigmaaldrich.com

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or developing system, would consist of a mixture of solvents tailored to achieve optimal separation of the main compound from any potential impurities. eurofins.com For instance, a combination of a non-polar solvent like toluene (B28343) with a more polar solvent such as acetone (B3395972) and an acidic component like acetic acid could be employed. eurofins.com After development, the spots are visualized under UV light, and densitometric scanning can be used for quantitative analysis.

Electrophoretic and Electrochemical Methods in Analysis

Electrophoretic and electrochemical methods offer alternative and complementary approaches for the analysis of this compound, particularly for chiral separation and sensitive quantification.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For the enantiomeric separation of this compound, chiral selectors, most commonly cyclodextrin (B1172386) derivatives, are added to the background electrolyte. nih.govnih.gov The differential inclusion of the enantiomers into the chiral selector's cavity leads to different effective mobilities and, consequently, separation. nih.gov CE methods are known for their high resolution, short analysis times, and minimal sample and solvent consumption. researchgate.netwikipedia.org

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed for the sensitive quantification of this compound. academie-sciences.frjournals.gen.tr These techniques measure the current response resulting from the electrochemical oxidation of the naphthalene moiety at the surface of a working electrode. academie-sciences.frresearchgate.net By using modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. academie-sciences.frnih.gov These methods offer advantages of simplicity, cost-effectiveness, and high precision for determining the compound's concentration in various samples. nih.gov

Molecular Interaction Mechanisms and Biochemical Studies

Principles of Molecular Recognition and Binding Affinity

The ability of 2-(Naphthalen-2-yl)propanoic acid to bind to its biological targets is governed by a combination of intermolecular forces. Both the propanoic acid moiety and the naphthalene (B1677914) ring system play critical and distinct roles in establishing high-affinity interactions.

The carboxylic acid group of the propanoic acid moiety is a key pharmacophore, primarily responsible for the compound's ability to form strong hydrogen bonds and engage in electrostatic interactions with its target proteins. In the context of cyclooxygenase (COX) enzymes, a primary target of Naproxen (B1676952), the carboxylate group has been shown to interact with key amino acid residues within the active site. researchgate.net

Crystallographic studies have revealed that the carboxylate can form a salt bridge with a positively charged arginine residue (Arg-120) at the entrance of the COX active site. researchgate.net This ionic interaction is a critical anchoring point, orienting the rest of the molecule within the hydrophobic channel of the enzyme. Furthermore, the carboxylate can also form hydrogen bonds with other residues, such as Tyr-355 and Ser-530, further stabilizing the drug-enzyme complex. researchgate.net The precise nature and geometry of these interactions can influence the inhibitory potency and selectivity of the compound.

Interacting ResidueType of InteractionReference
Arginine-120Ionic Interaction (Salt Bridge) researchgate.net
Tyrosine-355Hydrogen Bonding researchgate.net
Serine-530Hydrogen Bonding researchgate.net

Beyond its role in enzyme inhibition, the planar aromatic structure of the naphthalene group suggests the potential for other types of molecular interactions, such as DNA intercalation. While Naproxen itself is not primarily known as a DNA intercalator, the principle of naphthalene derivatives binding to DNA is well-established. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This type of interaction is stabilized by π-π stacking interactions between the aromatic system of the intercalator and the DNA bases. The binding of naphthalene monoimides to DNA, for instance, has been shown to occur via intercalation, with the strength and nature of the interaction being influenced by substituents on the naphthalene ring. nih.gov Such studies highlight the versatility of the naphthalene scaffold in molecular recognition, extending beyond protein active sites to interactions with nucleic acids. nih.gov

Enzymatic and Receptor-Level Mechanistic Investigations

The therapeutic effects of this compound are primarily mediated through its interaction with specific enzymes and receptors. Detailed mechanistic studies have elucidated the basis for its selective modulation of these biological targets.

This compound is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. nih.govmdpi.com The inhibition of these enzymes is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties. nih.gov

The mechanism of inhibition involves the competitive binding of the drug to the active site of the COX enzymes, preventing the substrate, arachidonic acid, from binding. researchgate.net The binding is reversible and time-dependent. The carboxylate group of the propanoic acid moiety plays a crucial role by interacting with Arg-120 and Tyr-355 at the top of the active site channel. researchgate.net The naphthalene ring then extends into the hydrophobic channel of the enzyme.

While Naproxen is non-selective, subtle differences in the active sites of COX-1 and COX-2 can be exploited to design more selective inhibitors. For example, the active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Research into derivatives of this compound has shown that the addition of bulky substituents can influence selectivity. For instance, some derivatives with bulky groups at the 5-position of the naphthalene ring were found to be inactive against both COX-1 and COX-2, indicating that steric hindrance can prevent effective binding. nih.gov Conversely, other modifications aim to exploit the COX-2 side pocket to achieve selective inhibition, which is a key strategy in the development of modern anti-inflammatory drugs.

Beyond its well-characterized interactions with COX enzymes, the principles of ligand-receptor interactions involving structures similar to this compound are an active area of research, particularly in the context of G protein-coupled receptors (GPCRs) like cannabinoid receptors. nih.govmdpi.com While not a direct target of Naproxen, studies on these receptors provide valuable insights into the dynamics of how small molecules with aromatic and acidic or similar functional groups can modulate receptor function.

Molecular dynamics simulations have been instrumental in elucidating the complex and dynamic nature of ligand-receptor binding. mdpi.com These studies reveal that the binding or unbinding of a ligand is not a simple one-step process but rather a pathway involving multiple intermediate states and conformational changes in both the ligand and the receptor. nih.gov For instance, in cannabinoid receptors, aromatic residues within the binding pocket form significant interactions with ligands containing aromatic moieties. nih.govelifesciences.org The strength and nature of these interactions, which can include polar and hydrophobic contacts, can determine whether a ligand acts as an agonist, antagonist, or inverse agonist. mdpi.com

The dynamic interplay between a ligand and its receptor can allosterically modulate intracellular signaling pathways. nih.govelifesciences.org For example, distinct interactions within the orthosteric binding pocket can lead to different conformational changes in the receptor, which in turn can differentially affect downstream signaling, such as the recruitment of β-arrestin. nih.govelifesciences.org Understanding these intricate ligand-receptor dynamics is crucial for designing drugs with specific signaling outcomes.

Photochemical Study of this compound Complexes

The photochemical properties of this compound and its derivatives are of interest due to the potential for light-induced reactions and applications. Studies have investigated the photochemical behavior of complexes of this compound, particularly with metal ions.

A study on the photochemistry of a chelate complex of 2-(6-methoxynaphthalen-2-yl)propanoic acid with iron(III) in various organic solvents demonstrated that the complex undergoes photodecomposition upon irradiation with UV light. researchgate.net The rate of this photodecomposition and the quantum yield of the reaction were found to be dependent on the polarity of the solvent. researchgate.net The study followed the decay of the complex by monitoring its UV-visible absorbance spectrum over time during irradiation. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Naphthalen 2 Yl Propanoic Acid

Quantum Chemical Calculations

Electronic Structure and Reactivity Analyses

No specific studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, or reactivity descriptors for 2-(naphthalen-2-yl)propanoic acid were found in the reviewed literature. Such studies, often employing Density Functional Theory (DFT), are crucial for understanding a molecule's reactivity and potential interaction sites. For related NSAIDs like Naproxen (B1676952) and Ibuprofen, these analyses have provided insights into their mechanisms of action. epa.govnih.gov

Spectroscopic Property Prediction and Validation

There is a lack of published research on the theoretical prediction and validation of the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound using quantum chemical methods. While experimental spectral data may exist, its correlation with theoretical calculations for this specific molecule has not been reported.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Development and Application of Predictive Models for Related Analogues

While QSAR models are prevalent in the study of NSAIDs and other drug classes, no models have been specifically developed or applied using this compound as a central scaffold or data point. nih.govnih.gov The development of such models requires a dataset of structurally related compounds with measured biological activities or properties, which does not appear to have been compiled for analogues of this compound.

Statistical Validation of Computational Models

The statistical validation of any computational model is a critical step to ensure its robustness and predictive power. As no specific QSAR/QSPR models for this compound were identified, there is consequently no information on their statistical validation (e.g., leave-one-out cross-validation, external validation).

Mechanistic Insights from Theoretical Studies

Theoretical studies that could provide mechanistic insights into the behavior of this compound, such as its interaction with biological targets or its potential reaction pathways, are absent from the current body of scientific literature. For other NSAIDs, computational studies have been instrumental in elucidating their binding modes with COX enzymes and explaining their selectivity. nih.gov

Reaction Pathway Elucidation via Transition State Modeling

Transition state modeling is a powerful computational technique used to map out the energy landscapes of chemical reactions. This approach allows for the identification of the most likely pathways a reaction will follow by calculating the energies of reactants, products, and the transition states that connect them. For the synthesis of this compound and its analogs, understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

While specific transition state modeling studies for the synthesis of this compound are not extensively detailed in the provided results, the principles of such modeling are well-established in organic chemistry. These models are critical for predicting how different catalysts or reaction conditions might favor one reaction pathway over another, thereby influencing the final product distribution.

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in the synthesis of complex organic molecules like this compound. rsc.org Computational models, including those based on machine learning, have been developed to predict the outcomes of various organic reactions with a high degree of accuracy. rsc.org These tools are invaluable for synthetic chemists in planning their synthetic routes. rsc.org

For instance, in reactions involving the functionalization of the naphthalene (B1677914) ring system, computational methods can predict which position on the ring is most likely to react. This is particularly important for ensuring that the propanoic acid side chain is attached at the 2-position of the naphthalene core to yield the desired isomer. Similarly, as this compound possesses a chiral center, controlling the stereochemistry to produce the biologically active (S)-enantiomer is of paramount importance. Computational models can help in designing or selecting chiral catalysts that favor the formation of one enantiomer over the other.

Computational Docking Simulations for Binding Mode Prediction

Computational docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. youtube.com This method is instrumental in drug discovery and development for understanding how a drug molecule interacts with its biological target. youtube.com In the case of this compound (naproxen), docking studies have been extensively used to investigate its binding to cyclooxygenase (COX) enzymes, its primary targets. nih.govresearchgate.nettandfonline.com

Docking simulations have shown that naproxen and its derivatives can bind effectively within the active site of COX-2. nih.govresearchgate.nettandfonline.com For example, studies on naproxen analogs have revealed that modifications to the carboxylic acid group can influence the binding affinity and orientation within the COX-2 active site. researchgate.nettandfonline.com These simulations predict the binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking results for certain naproxen derivatives have shown strong binding affinities with high negative binding energy values, indicating stable complexes. nih.gov

Predicted Binding Affinities of Naproxen and its Derivatives
CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)
Naproxen DerivativeSARS-CoV-2 Main Protease-9.360.00137 µM
NaproxenSARS-CoV-2 Main Protease-6.11N/A
Naproxen C0Influenza A Virus NucleoproteinN/A97 ± 25 nM

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.gov These simulations are crucial for understanding the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov For this compound and its derivatives, MD simulations have been employed to study their interactions with various biomolecules, including proteins and lipid membranes. nih.govresearchgate.net

MD simulations of naproxen derivatives complexed with proteins like the main protease of SARS-CoV-2 have demonstrated the stability of the binding over simulation times of up to 100 nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the complex, with stable complexes showing minimal fluctuations. nih.gov These simulations have also been used to study the interaction of naproxen with lipid bilayers, providing insights into how the drug might partition into cell membranes. researchgate.net Furthermore, MD simulations have been instrumental in the structure-based design of novel naproxen derivatives targeting the nucleoprotein of the Influenza A virus, suggesting that these derivatives can stabilize the monomeric form of the protein. nih.gov

Key Findings from Molecular Dynamics Simulations
SystemSimulation TimeKey Observation
Naproxen Derivative - SARS-CoV-2 Main Protease100 nsStable protein-ligand complex with RMSD of the protein backbone fluctuating between 2 and 4 Å.
Naproxen - Lipid BilayerNot SpecifiedInvestigated the effects on membrane properties such as electrostatic potential and order parameter.
Naproxen Derivatives - Influenza A Virus Nucleoprotein10 nsDerivatives stabilized the monomeric form of the nucleoprotein.

Research on Structural Analogues and Derivative Design

Systematic Synthesis of Naphthalene-Propanoic Acid Analogues

The systematic derivatization of 2-(Naphthalen-2-yl)propanoic acid involves targeted modifications at three primary sites: the naphthalene (B1677914) ring, the propanoic acid side chain, and the carboxylic acid group itself, through the formation of conjugates.

The bicyclic aromatic naphthalene core is a critical determinant of the compound's activity. Research has shown that this ring system participates in crucial molecular interactions, such as π-π stacking and charge-transfer mechanisms, which are vital for enhancing efficacy. nih.gov The distribution of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) electron densities is concentrated over the naphthalene ring, further underscoring its electronic importance. nih.gov

Structure-activity relationship (SAR) studies have pinpointed the 6-position of the naphthalene ring as the optimal point for substitution. gpatindia.com The presence of a small, lipophilic group at this position is associated with the highest potency. gpatindia.com The methoxy (B1213986) group (–OCH₃) in the parent compound is considered a highly favorable substituent. gpatindia.com

Key findings from modifications on the naphthalene ring include:

Substituent Size: Derivatives with larger substituents at the 6-position generally exhibit reduced activity compared to those with smaller groups. gpatindia.com

Substituent Type: The 6-methoxy group is highly potent, but other small lipophilic groups can also confer activity. gpatindia.com For instance, a primary metabolite, 6-O-Demethylnaproxen, features a hydroxyl (–OH) group at this position, demonstrating that this site can tolerate some modification while retaining a molecular profile that allows for biological interaction. nih.gov

Interaction with Biological Targets: In specific applications, such as the design of antiviral agents targeting the influenza nucleoprotein (NP), the naphthalene core provides essential stacking interactions with aromatic amino acid residues like Tyrosine-148 (Y148). acs.org

Table 1: Impact of Naphthalene Ring Modifications on Activity
Compound NameModification at 6-PositionImpact on ActivityReference
2-(6-Methoxynaphthalen-2-yl)propanoic acid-OCH₃ (Methoxy)Considered most potent among small lipophilic groups. gpatindia.com
6-O-Demethylnaproxen-OH (Hydroxyl)A known metabolite, indicating biological recognition. nih.gov
Analogues with large substituentsBulky groupsGenerally less active than the parent compound. gpatindia.com

The propanoic acid side chain, –CH(CH₃)COOH, is another critical element for molecular recognition and biological activity. Modifications to this chain have been a primary strategy for developing derivatives with altered properties.

A crucial finding is that 2-naphthylpropionic acid derivatives are significantly more active than their corresponding 2-naphthylacetic acid counterparts. gpatindia.com This highlights the importance of the α-methyl group (the CH₃ on the carbon adjacent to the carboxyl group), which not only contributes to the molecule's chirality but also enhances its inhibitory activity against enzymes like cyclooxygenase (COX). gpatindia.comyoutube.com

Masking the free carboxylic acid group is a common strategy to create prodrugs or derivatives with different pharmacological profiles. nih.gov This can be achieved by converting the acid into esters or amides. nih.gov Such modifications can influence the molecule's solubility, absorption, and potential for causing gastrointestinal irritation, which is often attributed to the free carboxyl group. nih.gov Examples of these variations include the synthesis of propanamide derivatives, urea (B33335) derivatives, and esters conjugated with other molecules like tocopherol. nih.gov

Table 2: Influence of Side Chain Variations
Side Chain ModificationExample Derivative ClassObserved ImpactReference
Removal of α-methyl groupAcetic acid analoguesLower activity compared to propionic acid derivatives. gpatindia.com
Conversion of carboxyl to amidePropanamide derivativesMasks the acidic group, potentially altering toxicity and activity. nih.gov
Conversion of carboxyl to esterNaproxen (B1676952) estersCreates prodrugs with different physicochemical properties. nih.gov
Incorporation of other acidsCinnamic acid derivativesDesigned to enhance anti-inflammatory activities. jst.go.jp

The carboxylic acid functional group provides a convenient handle for synthesizing a wide array of conjugates and hybrid molecules. This approach aims to combine the pharmacophore of this compound with other biologically active moieties to create compounds with synergistic or novel activities.

A common synthetic intermediate is the corresponding hydrazide, formed by reacting the carboxylic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net This naproxen hydrazide can then be used to build more complex molecules. For instance, it is a precursor for synthesizing derivatives containing heterocyclic rings like 1,3,4-thiadiazole. researchgate.net Research has also explored the creation of naproxen-based hydrazide derivatives as potent inhibitors of specific enzyme isoforms like COX-2. jst.go.jp

Other examples of conjugation strategies include:

Amino Acid Conjugates: this compound has been conjugated with various amino acids, often via a thiourea (B124793) or amide linker, to create peptide derivatives. nih.govnih.gov

Salicylate (B1505791) Derivatives: Hybrid molecules combining the naproxen scaffold with salicylate have been synthesized to explore dual-target inhibition, for example, of dihydrofolate reductase (DHFR). scirp.org

Heterocyclic Derivatives: The core molecule has been linked to various heterocyclic amines, such as 2-aminobenzothiazole (B30445) and 2-aminobenzimidazole, to explore new biological activities. researchgate.net

Natural Product Hybrids: Conjugates with natural products like cinnamic acid and oleanolic acid have been designed to potentially enhance therapeutic effects. jst.go.jp

Structure-Activity Relationship (SAR) Paradigms for Naphthalene-Based Carboxylic Acids

The biological activity of this compound and its analogues is governed by precise structural requirements, including stereochemistry and the electronic properties of its substituents.

The α-carbon of the propanoic acid side chain is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-2-(Naphthalen-2-yl)propanoic acid and (R)-2-(Naphthalen-2-yl)propanoic acid.

It is well-established that the biological activity resides almost exclusively in the (S)-enantiomer. gpatindia.com The (S)-isomer is a significantly more potent inhibitor of enzymes like cyclooxygenase (COX) compared to the (R)-isomer. youtube.com This stereoselectivity is a classic example of how the three-dimensional arrangement of atoms dictates the interaction with a chiral biological target, such as the active site of an enzyme. The specific spatial orientation of the naphthalene ring, the carboxyl group, and the α-methyl group of the (S)-enantiomer allows for an optimal fit into the binding site, whereas the (R)-enantiomer does not bind as effectively.

The electronic and steric (size and shape) properties of substituents on the naphthalene ring and side chain are paramount to the molecule's function.

Electronic Effects: Molecular electrostatic potential analysis reveals a high-electron-density region around the carbonyl group of the carboxylic acid, which is critical for activity. nih.gov The molecule possesses a distinct lipophilic part on the naphthalene scaffold and a hydrophilic part on the carboxy group, a balance that is necessary for its biological function. nih.gov The ability of the naphthalene ring to engage in π–π stacking and charge-transfer interactions is a key electronic feature contributing to binding affinity. nih.gov

Steric Effects: As previously noted, steric hindrance plays a significant role. Maximum activity is achieved with a small substituent, specifically a methoxy group, at the 6-position of the naphthalene ring. gpatindia.com Introducing larger, bulkier groups at this position leads to a decrease in potency, likely by preventing the molecule from fitting correctly into its target binding pocket. gpatindia.com The presence of the α-methyl group on the side chain is another sterically important feature, with its absence in acetic acid analogues resulting in lower activity. gpatindia.com

Table 3: Summary of Key SAR Findings
Structural FeatureFavorable CharacteristicUnfavorable CharacteristicReference
Stereochemistry at α-carbon(S)-configuration(R)-configuration gpatindia.com
Substitution at Naphthalene C6Small, lipophilic group (e.g., -OCH₃)Large, bulky groups gpatindia.com
Side ChainPropanoic acid with α-methyl groupAcetic acid (no α-methyl group) gpatindia.com
Carboxyl GroupFree acid or conversion to specific prodrugs (esters, amides)- nih.gov

Advanced Intermediate Chemistry for Derivative Synthesis

The structural framework of this compound, particularly its carboxylic acid moiety, serves as a versatile platform for the synthesis of a wide array of derivatives. Advanced synthetic strategies focus on creating key intermediates that can be subsequently modified to introduce diverse functional groups, leading to new compounds with tailored properties. These methods often involve multi-step reaction sequences, beginning with the activation of the propanoic acid group or modification of the naphthalene core.

A primary strategy involves the conversion of the carboxylic acid into more reactive intermediates, such as acid chlorides or esters. These intermediates readily undergo nucleophilic substitution with various amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively. For instance, treatment of S-naproxen with oxalyl chloride yields naproxenoyl chloride, a highly reactive intermediate. nih.gov This acid chloride can then be reacted with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which is a precursor for synthesizing thiourea derivatives. nih.gov

Another common pathway is the esterification of the parent acid, followed by reaction with hydrazine hydrate. mdpi.com This sequence produces 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide, a stable intermediate that can be condensed with various carbonyl compounds like aldehydes and ketones to generate hydrazone derivatives. mdpi.com

More complex derivatives, such as those incorporating heterocyclic rings like pyrazoline, are synthesized through multi-component reactions. This often begins with the synthesis of chalcone (B49325) intermediates, which are then cyclized with a hydrazide derivative of the parent acid. uomustansiriyah.edu.iq The synthesis of naproxen-salicylate derivatives employs coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC∙HCl) and 4-dimethylaminopyridine (B28879) (DMAP) to create an O-acylisourea intermediate, facilitating the ester linkage with salicylic (B10762653) acid. scirp.org These examples underscore the importance of stable, yet reactive, intermediates in the design and synthesis of novel this compound derivatives.

Synthesis of Thiourea Derivatives via Isothiocyanate Intermediate

The synthesis of thiourea derivatives of naproxen involves a multi-step process starting with the conversion of naproxen into a reactive acid chloride, followed by the formation of an isothiocyanate intermediate. This intermediate is then coupled with various aromatic amines or amino acid esters. nih.gov

Formation of Naproxenoyl Chloride: S-naproxen is reacted with oxalyl chloride to produce naproxenoyl chloride. nih.gov

Formation of Isothiocyanate: The naproxenoyl chloride is then treated with potassium thiocyanate. nih.gov

Synthesis of Thiourea Derivatives: The resulting isothiocyanate intermediate is reacted with selected aromatic amines or esters of aromatic amino acids to yield the final thiourea compounds. nih.gov

Table 1: Synthesis of Naproxen Thiourea Derivatives

Starting MaterialIntermediate 1Intermediate 2ReactantFinal Derivative Type
S-NaproxenNaproxenoyl chlorideNaproxenoyl isothiocyanateAromatic aminesThiourea derivative
S-NaproxenNaproxenoyl chlorideNaproxenoyl isothiocyanateEsters of aromatic amino acidsThiourea derivative

Data sourced from Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. nih.gov

Synthesis of Hydrazone Derivatives via Hydrazide Intermediate

The generation of hydrazone derivatives from 2-(6-methoxynaphthalen-2-yl)propionic acid (Naproxen) proceeds through the formation of key ester and hydrazide intermediates. This method avoids the use of the free acid group in the final condensation step, allowing for specific reactivity. mdpi.com

Esterification: The parent acid is first esterified, for example with methanol (B129727) in the presence of an acid catalyst, to form the corresponding methyl ester. mdpi.com

Formation of Hydrazide: The ester is then treated with hydrazine hydrate. The hydrazide group displaces the methoxy group of the ester, yielding 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide. This is a stable, key intermediate. mdpi.com

Condensation to Hydrazone: The hydrazide intermediate is condensed with a carbonyl compound, such as 4-methylpentan-2-one. This reaction forms the final hydrazone derivative, characterized by an azomethine group (-N=C). mdpi.com

Table 2: Synthesis of a Naproxen Hydrazone Derivative

Starting MaterialIntermediate 1Intermediate 2ReactantFinal Derivative
NaproxenNaproxen methyl ester2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide4-methylpentan-2-one2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide

Data sourced from 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide. mdpi.com

Synthesis of Pyrazoline Derivatives via Chalcone Intermediates

The synthesis of more complex heterocyclic derivatives, such as those containing a pyrazoline ring fused with the naproxen scaffold, requires the preparation of multiple intermediates that are then combined in a final cyclization step. uomustansiriyah.edu.iq

Synthesis of Naproxen Hydrazide: As in other derivative syntheses, S-Naproxen is first converted into its ethyl ester using thionyl chloride and ethanol. This ester is then reacted with hydrazine hydrate to produce S-2-(6-methoxy-2-naphthyl)propanoic acid hydrazide. uomustansiriyah.edu.iq

Synthesis of Chalcone Intermediates: In a parallel reaction sequence, various chalcone derivatives are prepared. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation between acetophenone (B1666503) and a range of substituted aromatic aldehydes. uomustansiriyah.edu.iq

Cyclization to form Pyrazolines: The naproxen hydrazide intermediate is then reacted with the previously synthesized chalcone derivatives. The reaction proceeds via a cyclization mechanism to form the target naproxen-containing pyrazoline derivatives. uomustansiriyah.edu.iq

Table 3: Intermediates for Naproxen-Pyrazoline Synthesis

PathwayStarting MaterialIntermediatePurpose
AS-NaproxenS-2-(6-methoxy-2-naphthyl)propanoic acid hydrazideProvides the naproxen scaffold and the hydrazine moiety for cyclization.
BAcetophenone + Substituted AldehydesChalcone derivatives (Ia-f)Acts as the electrophilic partner for the cyclization reaction with the hydrazide.

Data sourced from Synthesis, Characterization and Preliminary Pharmacological Evaluation of Naproxen Containing Pyrazoline Derivatives. uomustansiriyah.edu.iq

Emerging Research Directions and Future Perspectives

Advancements in Asymmetric Catalysis for Naphthalene (B1677914) Scaffolds

The development of efficient methods for the asymmetric synthesis of chiral compounds is a cornerstone of modern organic and medicinal chemistry. researchgate.net For naphthalene-containing structures like 2-(naphthalen-2-yl)propanoic acid, which possess a chiral center, obtaining enantiomerically pure forms is crucial, as different enantiomers can exhibit distinct biological activities. researchgate.net Recent advancements in asymmetric catalysis are providing powerful tools to achieve this with high selectivity and efficiency. frontiersin.org

One promising area is the use of dual catalytic systems that combine the strengths of organocatalysis and transition metal catalysis. nih.gov For instance, a chiral aldehyde-nickel dual catalytic system has been effectively used for the asymmetric α-propargylation of amino acid esters. nih.gov This approach, which generates α,α-disubstituted α-amino acid esters in high yields and enantioselectivities, could potentially be adapted for the synthesis of this compound and its derivatives. nih.gov The key to this strategy is the synergistic interaction between the chiral organocatalyst, which controls the stereochemistry, and the transition metal, which activates the substrates. nih.gov

Furthermore, the design of novel chiral ligands and catalysts continues to be a major focus. Chemists are developing functionalized indole (B1671886) derivatives, termed indole-based platform molecules, to construct complex chiral frameworks. sioc-journal.cn These platforms can act as either electrophiles or nucleophiles, expanding the range of possible asymmetric transformations. sioc-journal.cn Similarly, the development of bifunctional catalysts, which possess two distinct reactive sites, allows for more complex and controlled reactions, as demonstrated in the synthesis of compounds with multiple stereogenic centers. frontiersin.org The application of such innovative catalytic systems to naphthalene scaffolds holds significant potential for the efficient and highly enantioselective synthesis of this compound.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that have revolutionized the process of drug discovery and materials science. dndi.orgyoutube.com These approaches enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of molecules with desired properties. dndi.orgacs.org For a scaffold like this compound, these techniques offer a systematic way to explore the chemical space around the core structure and identify derivatives with enhanced or novel activities.

HTS involves the use of automated robotic systems to test millions of compounds against a specific biological target. youtube.com This process, which once took months, can now be completed in a matter of weeks, generating vast amounts of data that can be analyzed to identify promising "hits". youtube.com For instance, HTS has been successfully employed to identify naphthalene-based inhibitors of SARS-CoV PLpro. nih.gov The identified hits can then be further optimized through medicinal chemistry efforts.

Combinatorial chemistry complements HTS by providing the diverse libraries of compounds needed for screening. youtube.com This approach focuses on the synthesis of a large number of different molecules simultaneously, rather than the traditional one-at-a-time synthesis. youtube.com By systematically varying the substituents on the this compound scaffold, a vast array of derivatives can be generated. For example, the carboxyl group of ibuprofen, a related profen, has been modified through a series of reactions to create a library of derivatives with potentially improved properties. nih.gov The integration of HTS and combinatorial chemistry provides a powerful engine for the discovery of new derivatives of this compound with potential applications in various fields.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Furthermore, AI is being employed in the de novo design of molecules. By learning the relationships between chemical structure and biological activity, ML models can generate novel molecular structures that are predicted to have desired properties. nih.gov This "in silico" design process can significantly reduce the time and cost associated with traditional drug discovery. While the application of AI in analog chip design faces challenges due to the complexity and niche market, its potential in chemical and drug design is widely recognized. youtube.comyoutube.com The integration of AI and ML into the research and development of compounds like this compound promises to streamline the discovery of new and improved derivatives.

Novel Spectroscopic and Imaging Probes for Mechanistic Research

Understanding the mechanism of action of a compound is crucial for its development and optimization. Novel spectroscopic and imaging probes are providing unprecedented insights into the interactions of molecules like this compound with their biological targets. researchgate.net

Spectroscopic methods, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, are key tools for elucidating reaction mechanisms and the structure of transient intermediates. researchgate.net Recent advancements in these techniques, such as the use of atmospheric solids analysis probe MS (ASAP-MS), allow for rapid analysis of reaction products and starting materials. researchgate.net For non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952), a close structural analog of this compound, electrochemical sensors modified with nanoparticles have been developed to study their redox behavior, providing insights into their mechanism of action. mdpi.com

Fluorescent probes are particularly powerful for imaging the distribution and interaction of molecules within biological systems with high sensitivity and spatiotemporal resolution. rsc.orgnih.gov These probes can be designed to respond to specific analytes or environmental changes, such as pH, allowing for real-time monitoring of cellular processes. nih.gov For example, fluorescent probes have been developed for the detection of NSAIDs like naproxen and ketoprofen. nih.gov The development of novel spectroscopic and imaging probes tailored to this compound will be instrumental in unraveling its detailed mechanism of action and guiding the design of more effective derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.